

# Technical Guide: 4-Chloro-2-(phenylethynyl)aniline (CAS No. 928782-97-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Chloro-2-(phenylethynyl)aniline

Cat. No.: B2599015

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-2-(phenylethynyl)aniline**, a synthetic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via Sonogashira coupling, and explores its potential, albeit currently under-investigated, role in drug development as a scaffold for kinase inhibitors. The information is presented to be a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities.

## Chemical and Physical Properties

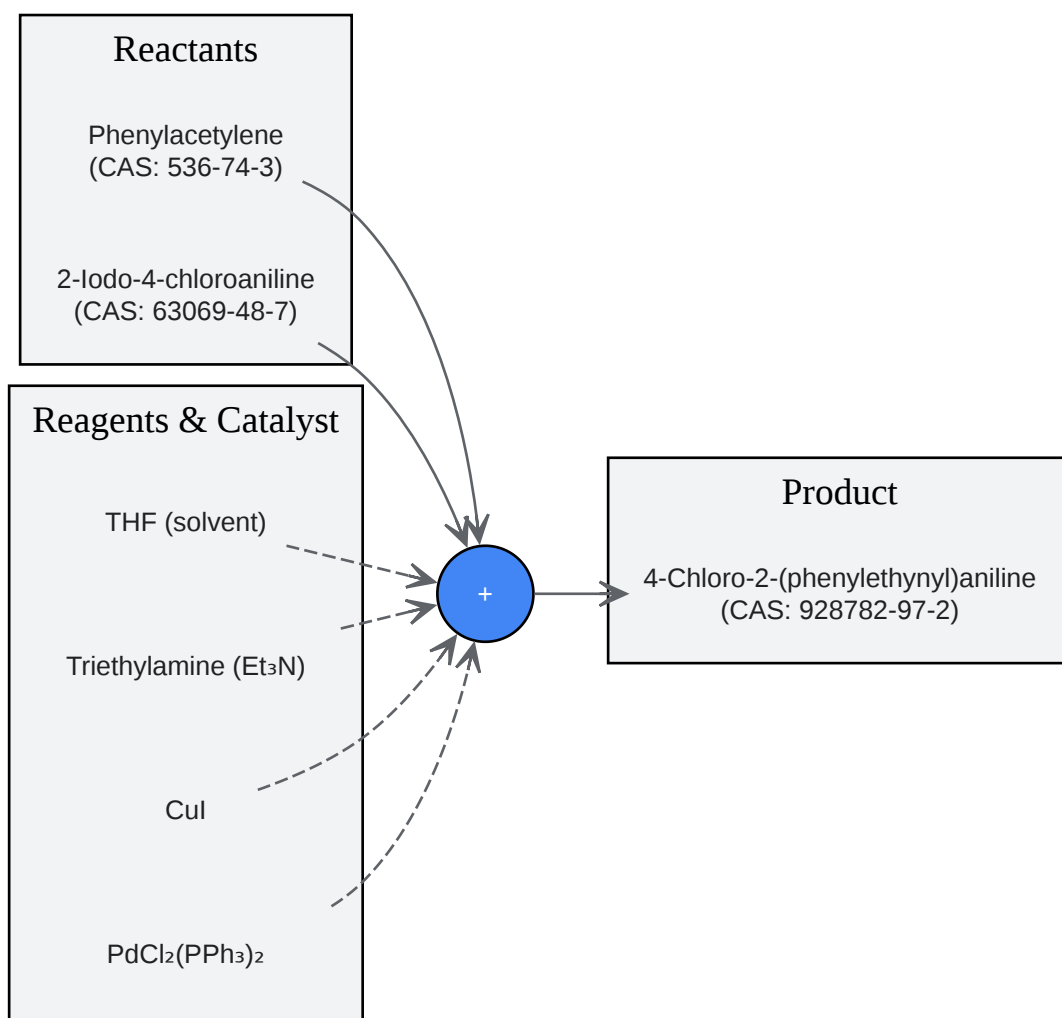
While specific experimental data for **4-Chloro-2-(phenylethynyl)aniline** is not extensively reported in publicly available literature, its properties can be inferred from structurally related compounds. The data presented below is a combination of reported values for the core structure and related analogs.

Property	Value	Source/Reference
CAS Number	928782-97-2	Chemical Abstracts Service
Molecular Formula	C <sub>14</sub> H <sub>10</sub> ClN	-
Molecular Weight	227.69 g/mol	[1]
Appearance	Expected to be a solid	Inferred from analogs
Melting Point	Not reported	-
Boiling Point	Not reported	-
Solubility	Expected to be soluble in common organic solvents (e.g., THF, EtOAc, Hexane)	Inferred from synthesis protocol

## Experimental Protocol: Synthesis of 4-Chloro-2-(phenylethynyl)aniline

The primary synthetic route to **4-Chloro-2-(phenylethynyl)aniline** is through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

### Reaction Scheme:



[Click to download full resolution via product page](#)

**Figure 1:** Sonogashira coupling for the synthesis of **4-Chloro-2-(phenylethynyl)aniline**.

## Materials and Methods:

- Reactants:
  - 2-Iodo-4-chloroaniline (1.0 eq)
  - Phenylacetylene (1.1 eq)
- Catalysts and Reagents:
  - Bis(triphenylphosphine)palladium(II) dichloride (PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>) (0.05 eq)

- Copper(I) iodide (CuI) (0.05 eq)
- Triethylamine (Et<sub>3</sub>N) (2.0 eq)
- Solvent:
  - Anhydrous Tetrahydrofuran (THF)

## Procedure:

- To an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (0.05 eq), CuI (0.05 eq), and anhydrous THF.
- To this suspension, sequentially add 2-iodo-4-chloroaniline (1.0 eq) and triethylamine (2.0 eq).
- De-gas the reaction mixture by bubbling with argon for approximately 15 minutes.
- Add phenylacetylene (1.1 eq) to the mixture.
- Stir the reaction at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the complete consumption of 2-iodo-4-chloroaniline is observed (typically around 2 hours).
- Upon completion, filter the reaction mixture through a pad of celite.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to yield pure **4-Chloro-2-(phenylethynyl)aniline**.

This protocol is adapted from a similar synthesis reported in the literature.

## Potential Applications in Drug Development

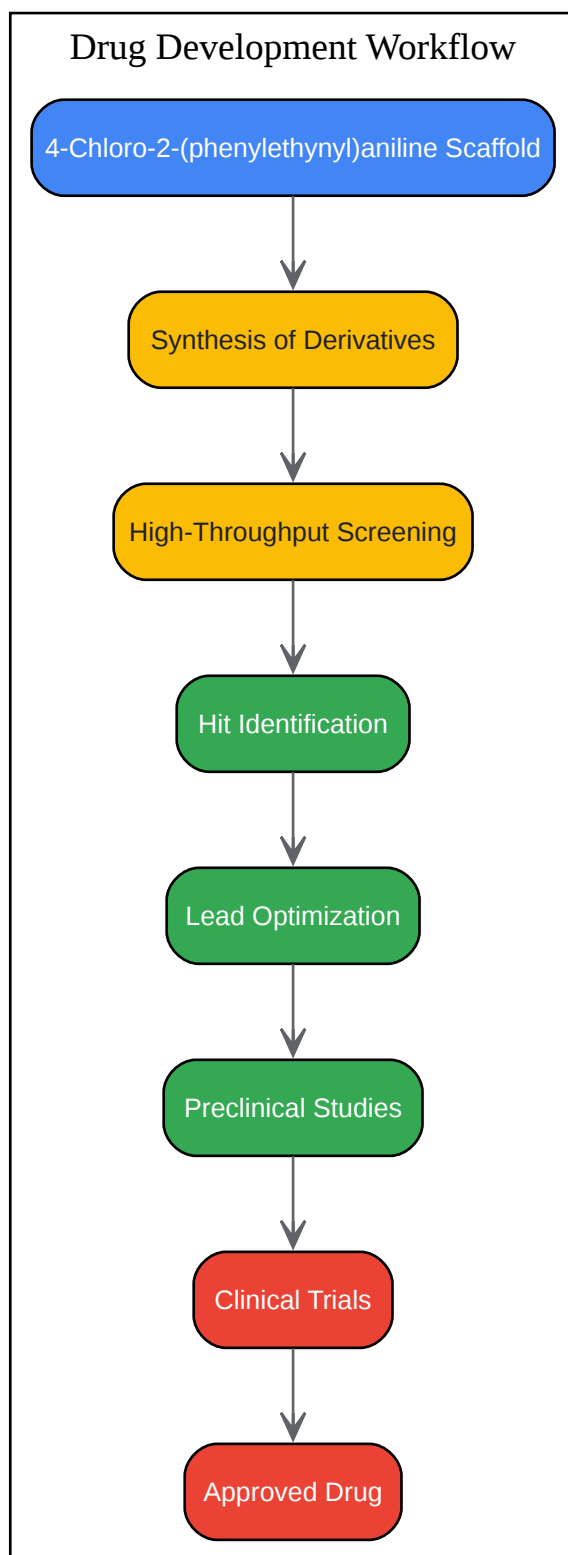
While direct biological activity of **4-Chloro-2-(phenylethynyl)aniline** is not yet well-documented, its structural motifs are present in molecules with significant pharmacological

activities, particularly as kinase inhibitors. The 2-substituted aniline scaffold is a common feature in the development of anti-tumor drugs.[2]

## Potential as a Scaffold for Kinase Inhibitors:

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for drug development.

The 4-chloroaniline and phenylethynyl moieties present in this compound can be considered as key fragments for interaction with the ATP-binding pocket of various kinases. For instance, derivatives of 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile containing a 4-chlorophenyl group have been identified as inhibitors of the RET tyrosine kinase.



[Click to download full resolution via product page](#)

**Figure 2:** Potential workflow for the development of drugs based on the **4-Chloro-2-(phenylethynyl)aniline** scaffold.

The logical progression for exploring the therapeutic potential of **4-Chloro-2-(phenylethynyl)aniline** would involve its use as a core structure for the synthesis of a library of derivatives. These derivatives would then be screened against a panel of kinases to identify "hit" compounds with inhibitory activity. Subsequent lead optimization through medicinal chemistry efforts could then enhance potency, selectivity, and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.

## Conclusion

**4-Chloro-2-(phenylethynyl)aniline** is a readily synthesizable compound with structural features that suggest its potential as a valuable building block in drug discovery, particularly in the design of kinase inhibitors. This technical guide provides the foundational information necessary for researchers to synthesize and begin to explore the biological activities of this and related molecules. Further investigation into its biological targets and the development of structure-activity relationships for its derivatives are warranted to fully elucidate its therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives [mdpi.com]
- 2. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-(phenylethynyl)aniline (CAS No. 928782-97-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2599015#4-chloro-2-phenylethynyl-aniline-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)